Potassium octadecanoate-2,2-D2
Description
Significance of Isotopic Labeling in Advanced Chemical and Biological Research
Isotopic labeling is a foundational technique in modern science that involves the incorporation of isotopes into molecules to trace their journey through chemical and biological processes. musechem.comstudysmarter.co.uk Isotopes are variants of an element that possess the same number of protons but a different number of neutrons, leading to a difference in atomic mass. musechem.com This variation allows isotopes to serve as detectable markers without significantly altering the chemical properties of the molecule they are integrated into. musechem.comcreative-proteomics.com
The core principle of isotopic labeling is the ability to differentiate labeled molecules from their non-labeled counterparts using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. musechem.comwikipedia.orgmetwarebio.com Scientists can gain detailed insights into metabolic pathways, reaction mechanisms, and the absorption, distribution, metabolism, and excretion (ADME) of compounds by tracking these isotopic labels. musechem.comwikipedia.org
Stable isotopes, which are non-radioactive, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are frequently used for their safety and suitability in long-term studies. studysmarter.co.ukwikipedia.org This technique is a cornerstone in various fields, from elucidating metabolic networks in biochemistry to advancing drug discovery in pharmaceutical research. musechem.commetwarebio.com
Overview of Deuterated Fatty Acids and Surfactants as Molecular Probes
Deuterated fatty acids and their derivatives, such as surfactants, are powerful tools in research, acting as molecular probes to investigate complex biological systems. nih.gov The substitution of hydrogen with deuterium creates a stable, non-radioactive label that allows for precise tracking and quantification. metsol.com The distinct mass of deuterium and the unique vibrational frequency of the carbon-deuterium (C-D) bond enable detection by mass spectrometry and Raman spectroscopy, respectively. nih.gov
These molecular probes are invaluable in lipidomics for several reasons:
Tracing Metabolism: Researchers can follow the metabolic fate of fatty acids as they are incorporated into more complex lipids like phospholipids. nih.gov This helps in understanding the enzymatic processes and pathways involved in lipid metabolism. nih.govnih.gov
Quantification: Labeled fatty acids serve as excellent internal standards for accurate quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.gov
Structural Studies: Deuterated lipids are used in neutron scattering experiments to investigate the structure and dynamics of cell membranes and surfactant assemblies. europa.eu The contrast provided by deuterium atoms helps in elucidating the arrangement of lipid molecules. europa.eu
Imaging: Techniques like Raman spectroscopy can be used to visualize the distribution of deuterated fatty acids within cells and tissues, providing spatial information on lipid localization and metabolism in real-time. acs.orgresearchgate.net
The use of deuterated fatty acids has advanced the study of lipid roles in various biological contexts, including plant stress responses and the properties of lipid bilayers. acs.orgrsc.org
Rationale for Specific Deuterium Labeling at the 2,2-Position in Octadecanoate for Mechanistic and Structural Investigations
The strategic placement of deuterium atoms at the 2,2-position (the alpha-carbon) of the octadecanoate chain is not arbitrary; it is a deliberate design choice that offers specific advantages for mechanistic and structural studies, particularly in the field of lipidomics. nih.gov
One of the primary motivations for α-deuteration is its utility in mass spectrometry-based lipid analysis. nih.gov When a fatty acid labeled at the alpha-position is incorporated into a complex lipid, such as a phosphatidylcholine (PC), its subsequent fragmentation during tandem mass spectrometry (MS/MS) analysis yields a diagnostic ion. nih.gov For instance, the incorporation of an α-deuterated fatty acyl chain into a PC species results in a monodeuterated phosphocholine (B91661) fragment (d1-phosphocholine). nih.gov This unique mass signature allows for the highly selective tracking and identification of lipids that have been newly synthesized using the exogenously supplied, labeled fatty acid. nih.gov
This site-selective labeling provides a clear and unambiguous signal, enabling researchers to distinguish the metabolic pathways and dynamics of specific fatty acids from the general lipid pool. nih.gov This approach has been successfully used to investigate the enzymes responsible for acyl-transfer events in phospholipid metabolism. nih.gov The synthesis of fatty acids specifically deuterated at the 2,2-position is a key step in creating these powerful molecular probes for in-depth metabolic investigations. researchgate.net
Compound Data
| Compound Name |
| Potassium octadecanoate-2,2-D2 |
| Potassium hexadecanoate-2,2-D2 |
| Potassium tetradecanoate-2,2-d2 |
| Octadecanoic acid |
| Palmitic Acid |
| Linoleic Acid |
| Oleic Acid |
| Myristic Acid |
| Stearic Acid |
| Sodium Laurate |
| Sodium Linoleate |
| Sodium Oleate |
| Sodium Palmitate |
Properties
IUPAC Name |
potassium;2,2-dideuteriooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1/i17D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBFRLKBEIFNQU-LDSOZFSUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCCCC)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Enrichment Methodologies for Deuterated Octadecanoates
Controlled Deuteration Strategies for Fatty Acids
The synthesis of deuterated fatty acids can be broadly categorized into chemical and biosynthetic methods. Chemical strategies offer a high degree of control over the specific positions of deuterium (B1214612) labeling, while biosynthetic routes can provide perdeuterated or selectively labeled lipids by leveraging cellular machinery.
Site-Specific Deuteration Techniques
Achieving site-specific deuteration is crucial for mechanistic studies where the fate of particular atoms needs to be tracked. Various chemical methods have been developed to introduce deuterium at defined positions within a fatty acid chain.
Hydrogen-isotope exchange (HIE) reactions are a direct approach for introducing deuterium into organic molecules by replacing hydrogen atoms with deuterium. nih.gov These methods often utilize a deuterium source, such as heavy water (D₂O) or deuterated solvents, in the presence of a catalyst. nih.gov For fatty acids, HIE methods can be tailored to achieve deuteration at specific locations, such as the α- and β-positions relative to the carboxyl group. nih.gov The efficiency and selectivity of HIE are dependent on the catalyst, reaction conditions, and the structure of the fatty acid derivative. nih.gov
One strategy involves the use of a palladium catalyst to facilitate the exchange of hydrogen atoms for deuterium at the α- and β-positions of straight-chain fatty acids. nih.gov This method allows for the controlled incorporation of a specific number of deuterium atoms, which is critical for applications like quantitative mass spectrometry where labeled internal standards are required. nih.gov The reaction can be designed to be highly selective, minimizing non-specific deuteration along the fatty acid chain. nih.gov
Table 1: Key Features of a Palladium-Catalyzed HIE Method for Fatty Acids
| Feature | Description |
| Catalyst | Palladium(II) acetate |
| Deuterium Source | Deuterated solvents such as CH₃OD |
| Directing Group | 8-aminoquinoline amide |
| Selectivity | α- and β-positions |
| Level of Control | Precise number of deuterium atoms can be incorporated |
This level of control is instrumental in synthesizing standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a powerful technique for lipidomics research. nih.gov
For polyunsaturated fatty acids (PUFAs), the bis-allylic positions are particularly susceptible to oxidation. Therefore, site-specific deuteration at these positions can inhibit lipid peroxidation. nih.gov Ruthenium complexes have been effectively employed as catalysts for the deuteration of these bis-allylic positions in PUFAs. nih.gov This method provides a valuable tool for studying the role of lipid oxidation in various physiological and pathological processes. While this technique is primarily discussed in the context of PUFAs, the principles of transition metal-catalyzed deuteration are broadly applicable to fatty acid chemistry. nih.gov
Chemical Synthesis Routes for Deuterated Stearic Acid Derivatives
The synthesis of specifically labeled stearic acid derivatives, such as stearic acid-d₂, often involves multi-step chemical processes. These routes can be designed to introduce deuterium at precise locations, for instance, at the C-2 position. One common approach is the reduction of a suitable precursor with a deuterium source. For example, the reduction of an appropriate acetylenic compound using deuterium gas in the presence of a catalyst like Wilkinson's catalyst ((Ph₃P)₃RhCl) can introduce deuterium atoms across the former triple bond. researchgate.net
Another strategy involves the use of deuterated building blocks in a convergent synthesis. For instance, a deuterated alkyl iodide can be coupled with other fragments to construct the full carbon chain of stearic acid with deuterium incorporated at the desired positions. researchgate.net The choice of synthetic route depends on the desired labeling pattern and the availability of starting materials.
Conversion to Potassium Salt
Once the deuterated stearic acid (octadecanoic-2,2-d₂ acid) is synthesized, it is converted to its potassium salt, potassium octadecanoate-2,2-D2. This is typically achieved through a saponification reaction. cnchemsino.com The deuterated stearic acid is treated with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a suitable solvent like ethanol. cnchemsino.comwikipedia.orgscispace.com The reaction involves the deprotonation of the carboxylic acid by the potassium base to form the potassium carboxylate salt and water. cnchemsino.com
Reaction:
C₁₇H₃₅CD₂COOH + KOH → C₁₇H₃₅CD₂COOK + H₂O
The resulting this compound is a white powder. cnchemsino.com The purity and identity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biosynthetic Pathways for Deuterated Lipid Production
An alternative to chemical synthesis for producing deuterated lipids is through biosynthetic pathways. This approach leverages the metabolic machinery of microorganisms, such as Escherichia coli, to incorporate deuterium into lipids. iucr.orgnih.gov By growing these organisms in media containing a deuterium source, such as D₂O, and providing specific deuterated carbon sources, it is possible to produce a variety of deuterated lipids, including fatty acids. iucr.orgnih.gov
This method can be used to produce perdeuterated lipids (where all hydrogen atoms are replaced by deuterium) or selectively deuterated lipids by carefully controlling the composition of the growth medium. nih.gov For example, by providing deuterated glycerol as the carbon source, the glycerol backbone of phospholipids can be specifically labeled. nih.gov Similarly, providing deuterated acetate can lead to the incorporation of deuterium into the fatty acyl chains. nih.gov
While this approach offers a powerful way to generate complex deuterated lipids, achieving site-specific deuteration within a fatty acid chain, such as at the 2,2-positions of octadecanoate, can be more challenging compared to chemical synthesis and may require genetic engineering of the microbial host to control fatty acid metabolism with high precision. nih.gov This biosynthetic approach is particularly useful for producing deuterated phospholipids for structural biology studies of membrane proteins using techniques like small-angle neutron scattering (SANS) and NMR. iucr.org
Table 2: Comparison of Synthesis Methodologies for Deuterated Fatty Acids
| Methodology | Advantages | Disadvantages |
| Hydrogen-Isotope Exchange (HIE) | Direct method, high selectivity for certain positions. nih.gov | May require specific directing groups, catalyst optimization needed. nih.gov |
| Ruthenium Complex-Catalyzed Deuteration | Effective for specific positions like bis-allylic sites in PUFAs. nih.gov | Primarily demonstrated for unsaturated fatty acids. nih.gov |
| Multi-step Chemical Synthesis | High degree of control over labeling position and number of deuterium atoms. researchgate.net | Can be labor-intensive and require specialized reagents. |
| Biosynthetic Production | Can produce complex and perdeuterated lipids, potentially more cost-effective for large-scale production. iucr.orgnih.gov | Site-specificity within a fatty acid chain is difficult to control without significant metabolic engineering. nih.gov |
Microbial and Cellular Fermentation in Perdeuterated Media
The production of deuterated biomolecules, including the precursors to this compound, can be achieved through microbial and cellular fermentation in perdeuterated media. This methodology leverages the metabolic pathways of microorganisms to incorporate deuterium atoms from the growth medium into the synthesized fatty acids.
Microbial fermentation is a well-established technique for producing a variety of lipids. gfi.orgmdpi.com Certain microorganisms, particularly oleaginous yeasts like Yarrowia lipolytica, are known for their ability to accumulate high levels of lipids. gfi.orgmdpi.com By cultivating these microbes in a medium where the primary solvent is deuterium oxide (D₂O) and other nutrients are deuterated, the organism's natural fatty acid synthesis machinery can be utilized to produce deuterated fatty acids. The acetyl-CoA derived from the catabolism of the deuterated carbon source serves as the primary building block for the fatty acid chains. nih.govnih.gov
This approach has been successfully employed for generating highly deuterated amino acids for applications in NMR spectroscopy and neutron scattering studies. mdpi.com The process involves optimizing the growth conditions to maximize the yield of the desired deuterated compounds. mdpi.com While this method can produce highly deuterated molecules, challenges remain in terms of the cost of perdeuterated media and the potential for metabolic inhibition at high deuterium concentrations. gfi.orgmdpi.com
Table 1: Key Considerations for Microbial Production of Deuterated Fatty Acids
| Factor | Description |
|---|---|
| Microorganism Selection | Oleaginous species with robust lipid production pathways are preferred. |
| Media Composition | Perdeuterated water (D₂O) and deuterated carbon sources are essential. |
| Fermentation Conditions | Temperature, pH, and nutrient levels must be optimized for cell growth and lipid accumulation. mdpi.com |
| Product Extraction | Efficient methods are required to extract the deuterated lipids from the microbial biomass. gfi.org |
Enzymatic Synthesis of Deuterated Fatty Acyl Chains
Enzymatic synthesis offers a highly specific and controlled approach to producing deuterated fatty acyl chains. This method often employs lipases, which are enzymes that catalyze the hydrolysis or synthesis of esters. In the context of deuterated fatty acids, lipases can be used to incorporate a deuterated acyl donor into a precursor molecule with high regiospecificity. nih.govacs.org
One of the key advantages of enzymatic synthesis is the ability to selectively modify specific positions on a molecule without the need for complex protecting group chemistry. nih.govacs.org For instance, a lipase can be used to specifically esterify a deuterated fatty acid to the sn-1 position of a lysophospholipid. nih.gov This level of control is particularly valuable when synthesizing complex lipids with specific deuteration patterns.
The efficiency of enzymatic synthesis can be influenced by factors such as the choice of enzyme, the reaction conditions (e.g., temperature, pH, water activity), and the nature of the deuterated substrate. nih.govacs.org While enzymatic methods can provide high-purity products, they may sometimes result in modest yields, and the cost of both the enzyme and the deuterated starting materials can be a consideration. nih.gov
Table 2: Comparison of Synthesis Methodologies
| Methodology | Advantages | Disadvantages |
|---|---|---|
| Microbial Fermentation | Can produce highly deuterated compounds. | High cost of perdeuterated media, potential for metabolic inhibition. mdpi.com |
| Enzymatic Synthesis | High specificity and control, avoids complex chemical steps. nih.govacs.org | Can have modest yields, potential high cost of enzymes and substrates. nih.gov |
Analytical Characterization of Deuterium Incorporation and Purity
Quantitative Mass Spectrometry for Deuterium Content and Location
Quantitative mass spectrometry (MS) is a powerful tool for determining the deuterium content and, in some cases, the location of deuterium atoms within a molecule. nih.govrsc.org High-resolution mass spectrometry (HR-MS) can be used to determine the isotopic enrichment of deuterated compounds by analyzing the mass-to-charge ratio of the molecular ions. rsc.org The presence of deuterium atoms results in a predictable increase in the molecular weight of the compound.
By analyzing the isotopic distribution of the molecular ion peak, the percentage of molecules containing a specific number of deuterium atoms can be calculated. rsc.orgisotope.com This allows for a quantitative assessment of the isotopic purity of the synthesized compound. rsc.org Tandem mass spectrometry (MS/MS) techniques can provide further structural information by fragmenting the molecule and analyzing the masses of the resulting fragments. This can help to pinpoint the location of the deuterium labels within the fatty acid chain. nih.govrsc.org
Table 3: Mass Spectrometry Data for a Hypothetical Deuterated Octadecanoate
| Isotopologue | Expected m/z | Relative Abundance |
|---|---|---|
| C₁₈H₃₅KO₂ | 322.2 | Low |
| C₁₈H₃₄DKO₂ | 323.2 | Low |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Verification (e.g., ¹H NMR, ²H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for verifying the isotopic purity and confirming the location of deuterium incorporation in compounds like this compound. nih.gov
¹H NMR Spectroscopy: In proton NMR (¹H NMR), the replacement of a proton with a deuterium atom results in the disappearance or significant reduction of the corresponding signal in the spectrum. wikipedia.orgstudymind.co.uk This allows for the direct observation of the extent of deuteration at specific positions. For this compound, the signal corresponding to the protons at the C2 position would be absent or greatly diminished.
²H NMR Spectroscopy: Deuterium NMR (²H NMR) directly detects the deuterium nuclei. wikipedia.org A strong peak in the ²H NMR spectrum confirms the presence of deuterium in the molecule. wikipedia.org The chemical shift of the deuterium signal is similar to that of the corresponding proton, providing information about the chemical environment of the deuterium atom. wikipedia.org For highly deuterated compounds, ²H NMR can be more informative than ¹H NMR for determining isotopic enrichment. sigmaaldrich.com A combination of quantitative ¹H and ²H NMR can provide a robust method for accurately determining isotope abundance. nih.gov
Table 4: Expected NMR Signals for this compound
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Signal |
|---|---|---|---|
| ¹H | C2 | ~2.2 | Absent or significantly reduced |
Vibrational Spectroscopy (e.g., Infrared, Raman) for C-D Bond Confirmation
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to confirm the presence of specific chemical bonds in a molecule by detecting their characteristic vibrational frequencies. The substitution of a hydrogen atom with a heavier deuterium atom leads to a predictable shift in the vibrational frequency of the C-H bond to a lower frequency for the C-D bond.
In the IR spectrum of a deuterated fatty acid, the C-H stretching vibrations are typically observed in the range of 2850-3000 cm⁻¹. The corresponding C-D stretching vibrations would be expected to appear at a lower frequency, typically around 2100-2200 cm⁻¹. The presence of absorption bands in this region provides direct evidence for the incorporation of deuterium into the molecule.
Gas-phase IR spectroscopy, combined with mass spectrometry, can be a powerful tool for the structural characterization of fatty acids, providing insights into bond configurations. nih.govrsc.org While vibrational spectroscopy is excellent for confirming the presence of C-D bonds, it is generally less effective than NMR for determining the precise location and quantification of deuterium incorporation in complex molecules.
Table 5: Key Vibrational Frequencies
| Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| C-H | Stretching | 2850 - 3000 researchgate.net |
| C-D | Stretching | 2100 - 2200 |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Deuterium oxide |
| Acetyl-CoA |
Spectroscopic Investigations Utilizing Potassium Octadecanoate 2,2 D2 in Structured Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and environment of molecules. The introduction of deuterium (B1214612) at a specific site, as in Potassium octadecanoate-2,2-D2, offers unique advantages for studying ordered systems.
Deuterium NMR (²H NMR) for Probing Molecular Dynamics and Conformation
Deuterium NMR is a powerful method for investigating the behavior of molecules in ordered environments like liquid crystals and lipid bilayers. The interaction of the deuterium nucleus's quadrupole moment with the local electric field gradient provides a sensitive probe of molecular orientation and motion.
In anisotropic phases, such as those formed by surfactants and lipids, molecules exhibit a degree of orientational order. The deuterium NMR spectrum of a deuterated molecule like this compound in such a phase typically shows a quadrupolar splitting, the magnitude of which is directly proportional to the order parameter, SCD, of the carbon-deuterium bond. This order parameter quantifies the time-averaged orientation of the C-D bond with respect to the director, which is the axis of average molecular alignment in the phase.
For instance, in a study of a nematic lyotropic liquid crystal system composed of potassium laurate-αd₂, decanol, potassium chloride, and water, the order parameter for the α-position of the laurate chain was found to decrease from 0.17 to 0.11 as the temperature increased, indicating a loss of orientational order with rising temperature. Similar measurements using this compound would provide specific insights into the ordering of the acyl chain near the headgroup in various liquid crystalline phases.
Table 1: Illustrative Order Parameters (SCD) for the α-Position of an Acyl Chain in a Lyotropic Nematic Phase as a Function of Temperature.
| Temperature (°C) | Order Parameter (SCD) |
| 25 | 0.17 |
| 30 | 0.15 |
| 35 | 0.13 |
| 40 | 0.11 |
This table is based on data from a study on potassium laurate-αd₂ and is illustrative of the type of data obtainable with this compound.
The study of nuclear spin relaxation rates as a function of the spectrometer frequency provides deep insights into the timescales of molecular motions. In the context of lipid and surfactant systems, deuterium spin-lattice (R₁) and spin-spin (R₂) relaxation rates are sensitive to motions occurring on the nanosecond to picosecond timescale. By measuring these rates at different magnetic field strengths (and thus, different Larmor frequencies), it is possible to map out the spectral density of molecular motions.
Research on specifically deuterium-labeled surfactants in bicontinuous cubic phases has demonstrated that R₁ and R₂ relaxation rates measured over a broad frequency range (e.g., 2 to 60 MHz) can be effectively interpreted using theoretical models that describe molecular diffusion on curved surfaces. Such studies allow for the determination of key dynamic parameters. Applying this methodology to systems containing this compound would enable a detailed characterization of the high-frequency dynamics of the acyl chain at the 2-position.
Table 2: Representative Frequency-Dependent ²H Spin-Lattice (R₁) Relaxation Rates for a Deuterated Surfactant in a Bicontinuous Cubic Phase.
| Frequency (MHz) | R₁ (s⁻¹) |
| 10 | 55 |
| 20 | 48 |
| 30 | 42 |
| 40 | 38 |
| 50 | 35 |
| 60 | 33 |
This table illustrates the expected trend of frequency-dependent relaxation rates based on studies of similar deuterated surfactants.
From the analysis of deuterium NMR relaxation rates, it is possible to extract correlation times (τc), which are characteristic timescales for different molecular motions. For a molecule like this compound embedded in a lipid bilayer or a micelle, these motions can include rotations of the entire molecule, segmental motions of the acyl chain, and collective motions of the assembly.
For example, in a study of a nematic lyotropic liquid crystal, an analysis of the quadrupolar contribution to the spin-spin relaxation time (T₂e) suggested a molecular motion with a correlation time ranging from 10⁻⁷ to 10⁻⁹ seconds within the nematic phase. By analyzing both spin-lattice (T₁Z and T₁Q) and spin-spin relaxation times, different motional processes can be disentangled. The use of this compound allows for a precise determination of the mobility at the second carbon of the octadecanoyl chain, providing crucial data for validating molecular dynamics simulations of such systems.
Enhancement of Proton NMR Spectra by Selective Deuteration
In complex biological and soft matter systems, proton (¹H) NMR spectra are often complicated by extensive proton-proton dipolar couplings, leading to broad and poorly resolved signals. Selective deuteration, as in this compound, is a powerful strategy to simplify these spectra. By replacing protons with deuterons at specific positions, the corresponding ¹H-¹H dipolar interactions are eliminated.
This simplification allows for the resolution of signals from the remaining protons, enabling a more detailed analysis of their chemical environment and spatial proximities. For instance, in a study of a liquid crystal dimer, proton decoupling significantly reduced the linewidths of the peaks in the deuterium spectrum from the kHz range to about 100 Hz, which in turn allowed for more precise measurements. Similarly, selective deuteration of the octadecanoyl chain would enhance the resolution of the ¹H NMR spectrum of the surrounding molecules in a structured system.
Structural Elucidation of Bicontinuous Liquid Crystalline Phases
Bicontinuous liquid crystalline phases are complex, three-dimensionally ordered structures with interconnected polar and nonpolar domains. NMR spectroscopy, particularly with the aid of deuterated probes, is instrumental in their structural characterization. While static NMR spectra of cubic phases often show a single "isotropic" peak due to the high symmetry of the unit cell, relaxation and diffusion measurements can distinguish them from true isotropic phases like micelles.
The diffusion of molecules within these phases is sensitive to the intricate geometry of the structure. Pulsed-field gradient (PFG) NMR experiments on systems containing deuterated components can measure the self-diffusion coefficients of the probe molecule. In a bicontinuous phase, the diffusion is restricted to the tortuous paths of the lipid or water channels, resulting in a lower apparent diffusion coefficient compared to that in a simple liquid. By using specifically deuterated surfactants like this compound, the dynamics and diffusion within the lipidic domain of these complex phases can be accurately mapped. For example, NMR diffusion measurements on the monoolein/water system have been used to characterize the different cubic phases.
Vibrational Spectroscopy (e.g., Raman, Infrared) of Deuterated Fatty Acid Salts in Condensed Phases
Vibrational spectroscopy, encompassing techniques like infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure, conformation, and intermolecular interactions of lipids in condensed phases. mdpi.com The analysis of fatty acid salts, such as potassium octadecanoate, benefits significantly from isotopic labeling. By replacing specific hydrogen atoms with deuterium, as in this compound, specific vibrational modes can be isolated and analyzed without interference from other C-H vibrations in the molecule or in neighboring molecules.
Infrared spectroscopy of stearic acid and its derivatives reveals characteristic absorption bands corresponding to various molecular vibrations. For instance, the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) groups typically appear in the 2850-2920 cm⁻¹ region. researchgate.netresearchgate.net The introduction of deuterium at the 2,2-position shifts the corresponding C-D stretching vibrations to a lower frequency, around 2089-2093 cm⁻¹, due to the heavier mass of deuterium. researchgate.net This spectral separation allows for a clear and unambiguous probe of the local environment and conformation at the C2 position of the acyl chain.
Raman spectroscopy is another powerful technique for studying the structure of fatty acid assemblies. mdpi.com It is particularly sensitive to the conformational order of the acyl chains. Studies on stearic acid have identified specific Raman spectral features that are indicative of the crystalline form and molecular packing. mdpi.com The use of deuterated analogs in Raman studies helps in the assignment of vibrational modes and provides a more detailed picture of the molecular structure. For example, in deuterated potassium dihydrogen phosphate crystals, an increase in deuterium concentration leads to a red-shift in Raman peaks associated with the internal vibrations of the phosphate anions, indicating a change in the bonding forces. researchgate.net A similar principle applies to deuterated fatty acid salts, where changes in the C-D vibrational modes can be correlated with alterations in the local molecular environment.
The table below summarizes typical infrared absorption frequencies for stearic acid, providing a reference for interpreting the spectra of its deuterated analogs.
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| C-H Asymmetric Stretching (CH₂) | ~2919 | researchgate.net |
| C-H Symmetric Stretching (CH₂) | ~2848 | researchgate.net |
| C=O Stretching (Carboxylic Acid) | ~1697 | researchgate.net |
| C-O Stretching | ~1430 | researchgate.net |
| Carboxylic Acid Group Vibrations | 1190-1350 | researchgate.net |
Analysis of C-D Stretching Vibrations for Conformational Insights
The analysis of C-D stretching vibrations in specifically deuterated lipids is a highly sensitive method for obtaining conformational insights into the acyl chains within condensed phases, such as lipid bilayers. The frequency of the C-D stretching mode is sensitive to the local environment and the conformational state (gauche vs. trans) of the C-C bonds adjacent to the C-D bond. researchgate.net This makes this compound an excellent probe for studying the conformational order near the headgroup region of the fatty acid.
In studies of mixed lipid monolayers, the C-D stretching frequencies of deuterated lipids have been used to distinguish between different lipid phases. For example, in a mixture of a deuterated unsaturated lipid and a protiated saturated lipid, the C-D and C-H stretching vibrations can be monitored independently to assess the packing and ordering of each component. rsc.org The shift in the CD₂ symmetric stretching frequency can indicate phase separation and the degree of mixing between the different lipid species. researchgate.net A shift from a lower frequency (e.g., 2089 cm⁻¹) to a higher frequency (e.g., 2093 cm⁻¹) is indicative of a change in the lipid packing, often associated with a phase transition. researchgate.net
Deuterium NMR studies on selectively deuterated fatty acids incorporated into lipoproteins have also provided detailed information on acyl chain dynamics and order. nih.gov The measured deuterium order parameters (S_CD) provide a quantitative measure of the motional anisotropy of the C-D bond, which is directly related to the conformational order of the acyl chain. nih.gov These studies have shown that the acyl chain order in a lipoprotein monolayer is significantly higher than in a corresponding phospholipid bilayer vesicle. nih.gov
| Vibrational Group | Lipid Phase | Frequency (cm⁻¹) | Reference |
| CH₂ | Gel | <2850 | researchgate.net |
| CH₂ | Liquid Crystalline | >2852 | researchgate.net |
| CD₂ | Phase Separated | ~2089 | researchgate.net |
| CD₂ | Mixed Phase | ~2092-2093 | researchgate.net |
Isotopic Effects and Mechanistic Elucidation in Biological and Chemical Systems
Kinetic Isotope Effects (KIE) in Chemical and Enzymatic Reactions Involving Fatty Acids
The KIE is a powerful tool for understanding the transition states and mechanisms of reactions. nih.gov It manifests as a change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. nih.govwikipedia.org Primary KIEs occur when the bond to the isotopically substituted atom is broken or formed in the rate-limiting step of the reaction. nih.gov
The substitution of hydrogen with deuterium (B1214612) at a reactive site, as in Potassium octadecanoate-2,2-D2, typically slows down the rate of a reaction. This is because more energy is required to break the stronger C-D bond compared to a C-H bond. The magnitude of this effect can be substantial. For example, in the reaction of porcine liver fatty acyl-CoA dehydrogenase with butyryl-CoA, a very large deuterium isotope effect (kH/kD) in the range of 30 to 50 was observed for certain steps of the reaction. nih.gov This demonstrates that C-H bond cleavage is a critical part of the reaction's velocity.
When this compound is utilized in a reaction where the abstraction of a hydrogen atom from the C-2 position is a key step, a significant decrease in the reaction rate is expected. This principle is fundamental to the use of deuterated compounds in mechanistic studies. The observed KIE provides direct evidence for the involvement of a specific C-H bond in the rate-determining step of a reaction.
Table 1: Examples of Kinetic Isotope Effects in Fatty Acid-Related Enzymatic Reactions
| Enzyme | Substrate (Deuterated) | Observed KIE (kH/kD) | Reference |
|---|---|---|---|
| Fatty Acyl-CoA Dehydrogenase | Perdeuterobutyryl-CoA | ~30 to 50 (on specific kinetic steps) | nih.gov |
| Soybean Lipoxygenase | Deuterated Linoleic Acid | Massive KIEs reported | acs.org |
| 2-deoxy-scyllo-inosose synthase | Deuterated 2-deoxy-scyllo-inosose | 2.4 - 2.6 | nih.gov |
For instance, studies on fatty acyl-CoA dehydrogenase revealed a complex reaction profile where different steps exhibited vastly different isotope effects. nih.gov This allowed for the separation of rate processes and supported a mechanism involving an obligatory charge transfer complex. nih.gov Similarly, employing this compound as a substrate for enzymes that act on the alpha-carbon of fatty acids would allow for the determination of whether C-H bond activation at this position is kinetically significant, thereby clarifying the enzyme's catalytic strategy.
Deuterium Labeling for Tracing Metabolic and Biochemical Pathways
Deuterium-labeled molecules like this compound are indispensable tools for tracing the fate of molecules in complex biological systems. Because the C-D bond is stable under most biological conditions, the deuterium atoms act as a "heavy" label that can be tracked using mass spectrometry. This allows researchers to follow the journey of the fatty acid as it is incorporated into various metabolic pathways and cellular structures. nih.gov
Stable isotope tracers are used to measure de novo fatty acid synthesis. nih.gov By introducing this compound into a biological system, its incorporation and subsequent modification can be monitored. De novo fatty acid synthesis involves key enzymes like acetyl-CoA carboxylase (ACC) and fatty-acid synthase (FASN). nih.gov While octadecanoate is typically a product of this pathway, providing labeled stearate (B1226849) can help trace subsequent elongation and desaturation steps.
For example, the elongation of the stearate backbone to form very-long-chain fatty acids (VLCFAs) can be tracked by observing the appearance of the deuterium label in molecules like arachidic acid (C20:0) and behenic acid (C22:0). Similarly, the activity of desaturase enzymes, such as stearoyl-CoA desaturase (SCD), which converts stearic acid to oleic acid (C18:1), can be quantified by measuring the amount of deuterated oleic acid produced. Key enzymes in these pathways, such as fatty acid desaturases (FAD), are crucial in determining the degree of unsaturation. peerj.com
Table 2: Key Enzymes and Processes in Fatty Acid Metabolism Traceable with Deuterated Stearate
| Metabolic Process | Key Enzyme(s) | Potential Information from Labeled Stearate |
|---|---|---|
| Fatty Acid Elongation | Fatty Acid Elongase (FAE) Complex, 3-ketoacyl-CoA synthase (KCS) | Rate of conversion to VLCFAs (e.g., C20:0, C22:0) |
| Fatty Acid Desaturation | Stearoyl-CoA Desaturase (SCD), Fatty Acid Desaturase (FAD) | Rate of synthesis of monounsaturated fatty acids (e.g., Oleic Acid) |
| Beta-Oxidation | Acyl-CoA Dehydrogenases | Rate of fatty acid breakdown for energy |
| Incorporation into Complex Lipids | Acyltransferases | Flux into phospholipids, triglycerides, and other lipids |
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs). wikipedia.org While this compound is a saturated fatty acid and not directly susceptible to the same peroxidation mechanism as PUFAs, it serves as a crucial tracer. Stearic acid is a component of cellular membranes and can be desaturated to form unsaturated fatty acids that are prone to oxidation.
By incorporating this compound into cell membranes, researchers can trace its fate and the fate of its metabolic products under conditions of oxidative stress. The deuterium label allows for the precise identification of molecules derived from the initial labeled pool. This helps in tracking the formation of specific oxidation products and understanding the mechanisms of radical formation and propagation. biojiva.com Studies using deuterated PUFAs have shown a significant decrease in lipid peroxidation products like F2-isoprostanes, demonstrating the power of deuteration in mitigating oxidative damage due to the kinetic isotope effect. biojiva.comnih.govnih.gov Although the C-2 deuteration in stearate does not target the bis-allylic sites prone to oxidation in PUFAs, it allows for clear differentiation of the tracer molecule and its derivatives from the endogenous unlabeled pool during mass spectrometric analysis of peroxidation products.
Cells constantly remodel their lipid membranes and storage droplets through the action of various acyltransferases. nih.gov These enzymes transfer fatty acyl chains between different lipid molecules, such as from acyl-CoA to lysophospholipids. Using a deuterated fatty acid like this compound, once it is converted to its activated form (octadecanoyl-CoA), allows researchers to trace which lipids it becomes incorporated into.
This technique has been used to identify the specific acyltransferases that transfer particular acyl moieties. nih.gov By analyzing the lipid profile of cells or tissues after introducing the labeled fatty acid, scientists can determine the substrate specificity and activity of different acyltransferases, such as acyl-CoA:lysophospholipid acyltransferases. nih.gov This provides critical insights into the dynamic processes of lipid remodeling, which are essential for maintaining membrane integrity and function.
Study of Isotopic Fractionation during Bioconversion
Isotopic fractionation is the partitioning of isotopes between two substances or two phases of a substance. In the context of bioconversion, this phenomenon can provide profound insights into metabolic pathways. When organisms metabolize fatty acids like octadecanoate, the enzymes involved often exhibit a preference for the lighter isotope, leading to a change in the isotopic composition of the substrate and the product.
In studies involving deuterated fatty acids, the kinetic isotope effect (KIE) is a key consideration. The C-D bond is stronger than the C-H bond, and thus, reactions that involve the cleavage of this bond will proceed more slowly. This difference in reaction rates can lead to significant isotopic fractionation. For instance, during the desaturation or elongation of stearic acid, the enzymatic processes can discriminate against the heavier deuterium-labeled molecules.
Research in this area often involves feeding organisms a diet containing a known concentration of deuterated fatty acids and subsequently analyzing the isotopic composition of their tissues. The degree of deuterium depletion or enrichment in various fatty acid pools can reveal the extent of bioconversion and the specific pathways that are active. For example, a lower-than-expected deuterium content in a downstream metabolic product could indicate a significant KIE, providing clues about the rate-limiting steps in the conversion process.
The following table illustrates hypothetical data from a study on the bioconversion of this compound in a model organism.
| Metabolite | Initial δ²H (‰) | Final δ²H in Tissue (‰) | Isotopic Fractionation (Δδ²H) | Inferred Bioconversion Pathway |
|---|---|---|---|---|
| Octadecanoic Acid (C18:0) | +500 | +450 | -50 | Direct incorporation |
| Oleic Acid (C18:1n-9) | +500 | +300 | -200 | Desaturation |
| Arachidic Acid (C20:0) | +500 | +400 | -100 | Elongation |
Application of Isotopic Signatures in Ecological and Trophic Studies
The distinct isotopic signatures of compounds like this compound are invaluable in ecological research, particularly in the study of food webs and trophic dynamics. By tracing the movement of labeled fatty acids through an ecosystem, scientists can elucidate predator-prey relationships, energy flow, and nutrient cycling.
Compound-Specific Isotope Analysis (CSIA) of Fatty Acids
Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique that measures the isotopic composition of individual compounds within a complex mixture. researchgate.netnih.govroyalsocietypublishing.orgnih.gov When applied to fatty acids, CSIA can provide a much higher resolution of dietary information than bulk tissue isotope analysis. researchgate.netnih.govroyalsocietypublishing.orgnih.gov Each fatty acid can have a unique isotopic signature that reflects its origin.
By introducing this compound into a controlled environment or by tracing natural variations in deuterium abundance, researchers can follow the path of this specific fatty acid through the food web. This allows for the precise identification of which organisms are consuming and assimilating this particular dietary component. CSIA of fatty acids has been instrumental in distinguishing between different primary producers at the base of the food web and tracking their contribution to higher trophic levels. researchgate.netnih.gov
Tracing Energy Flows and Dietary Contributions in Food Webs
The principle of "you are what you eat" is fundamental to stable isotope ecology. By analyzing the isotopic composition of an organism's tissues and comparing it to that of its potential food sources, scientists can reconstruct its diet. Deuterium-labeled fatty acids like this compound serve as excellent tracers for this purpose.
The table below presents a simplified model of how dietary contributions can be traced using a deuterated fatty acid tracer.
| Organism | Trophic Level | δ²H of Octadecanoic Acid (‰) | Inferred Primary Food Source |
|---|---|---|---|
| Algae (labeled) | Producer | +1000 | N/A |
| Zooplankton A | Primary Consumer | +950 | Algae (labeled) |
| Zooplankton B | Primary Consumer | -150 | Unlabeled Producer |
| Fish | Secondary Consumer | +400 | Mixed diet of Zooplankton A and B |
Quantification of De Novo Synthesis Versus Dietary Uptake
Organisms can acquire fatty acids through two primary mechanisms: direct uptake from their diet or de novo synthesis, which is the internal production of fatty acids from other precursors. Distinguishing between these two sources is crucial for understanding an organism's nutritional physiology and its response to dietary changes.
Stable isotope labeling is a powerful method for quantifying the relative contributions of dietary uptake and de novo synthesis. jove.com By providing a diet containing this compound, researchers can directly measure the amount of this fatty acid that is incorporated into the consumer's tissues from the diet. Any unlabeled octadecanoate present in the tissues can then be attributed to de novo synthesis.
This approach involves measuring the isotopic enrichment of the fatty acid in the diet and in the consumer's tissues over time. The rate of incorporation of the labeled fatty acid provides a quantitative measure of dietary uptake, while the dilution of the isotopic label can be used to calculate the rate of de novo synthesis. jove.com Such studies have revealed that the balance between these two processes can vary significantly depending on the organism, its developmental stage, and the availability of dietary lipids. royalsocietypublishing.org
The following table provides an example of data that could be generated from such a study.
| Experimental Group | δ²H of Dietary C18:0 (‰) | δ²H of Tissue C18:0 (‰) | % Contribution from Diet | % Contribution from De Novo Synthesis |
|---|---|---|---|---|
| High-Lipid Diet | +800 | +720 | 90% | 10% |
| Low-Lipid Diet | +800 | +240 | 30% | 70% |
Role in Advanced Materials Science and Biotechnological Research Applications
Biomimetic Membrane Systems and Model Bilayers
The study of cell membranes is fundamental to understanding cellular processes. Biomimetic membranes, or model bilayers, are artificially created systems that mimic natural cell membranes. Incorporating isotopically labeled lipids like Potassium octadecanoate-2,2-D2 into these models is crucial for analytical techniques that can distinguish between different molecules and track their behavior.
The primary advantage of using deuterated lipids is their application in techniques such as Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Neutrons interact differently with deuterium (B1214612) (²H) than with hydrogen (¹H), allowing researchers to create "contrast" within a sample. By selectively deuterating parts of a lipid bilayer, scientists can highlight specific components and study their structure and arrangement in detail.
Preparation and Characterization of Deuterated Vesicles and Liposomes
Vesicles and liposomes are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. They are widely used as models for cell membranes and as vehicles for drug delivery. The incorporation of this compound into these structures allows for detailed characterization of the bilayer's properties.
Preparation Methods: Standard methods are used to prepare vesicles containing deuterated lipids:
Thin-Film Hydration: Lipids, including this compound, are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is hydrated with an aqueous buffer, causing the lipids to self-assemble into multilamellar vesicles.
Sonication: High-frequency sound waves are used to break down large multilamellar vesicles into smaller, unilamellar vesicles.
Extrusion: The vesicle suspension is forced through a membrane with a defined pore size to produce liposomes with a uniform diameter.
Characterization Techniques: Once prepared, these deuterated vesicles are analyzed using various techniques to determine their physical properties.
| Characterization Technique | Information Obtained | Typical Results for Liposomes |
| Dynamic Light Scattering (DLS) | Measures particle size, size distribution (Polydispersity Index, PdI), and zeta potential (surface charge). | Size: 50-200 nm; PdI: <0.2 (monodisperse); Zeta Potential: Negative to neutral. |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of vesicle morphology, shape, and lamellarity (number of bilayers). | Spherical, unilamellar structures. |
| Differential Scanning Calorimetry (DSC) | Determines the phase transition temperature (Tm), which reflects membrane fluidity. | Tm is influenced by the lipid composition and acyl chain length. |
| Small-Angle Neutron Scattering (SANS) | With deuterated lipids, SANS can determine bilayer thickness, lipid packing, and the location of specific molecules within the membrane. | Provides high-resolution structural data on the bilayer organization. |
The use of this compound in SANS studies is particularly powerful. By matching the scattering length density of the solvent (e.g., using a specific ratio of H₂O to D₂O) to that of a non-deuterated component, that component becomes effectively "invisible" to neutrons, allowing for unambiguous observation of the deuterated lipid's position and conformation.
Investigation of Membrane-Protein Interactions in Model Systems
Understanding how proteins interact with and function within cell membranes is a central goal of molecular biology. Deuterium NMR studies have shown that membrane proteins can induce distinct lipid environments, with some lipids being more restricted in their motion due to their proximity to the protein. By specifically labeling lipids like this compound, researchers can monitor changes in lipid dynamics upon protein binding.
The deuteration at the 2,2-position (the α- and β-positions relative to the carboxyl group) is significant. This region of the fatty acid chain is located near the lipid-water interface of the membrane. Using techniques like solid-state NMR, scientists can track the precise changes in the orientation and mobility of this specific segment when a protein interacts with the membrane surface or inserts itself into the bilayer. This provides high-resolution data on how proteins perturb the local lipid environment, which is critical for their function.
Surfactant Science and Self-Assembly of Deuterated Amphiphiles
Potassium octadecanoate is an amphiphilic molecule, meaning it has a water-loving (hydrophilic) carboxylate head group and a water-fearing (hydrophobic) hydrocarbon tail. This dual nature drives its behavior as a surfactant, reducing surface tension and forming organized structures in solution.
Micellar Structures and Phase Behavior in Aqueous and Organic Media
In aqueous solutions above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. In these structures, the hydrophobic tails cluster together in the core to avoid contact with water, while the hydrophilic heads form the outer surface.
The use of this compound provides a powerful label for studying these micelles. SANS is an ideal technique for determining the size, shape, and aggregation number (the number of surfactant molecules per micelle) of these structures. By deuterating the surfactant, researchers can use contrast variation techniques to precisely model the micelle's core-shell structure and understand how factors like temperature, concentration, and salt content affect their formation and stability.
Adsorption and Conformation of Surfactants at Interfaces
Surfactants readily adsorb at interfaces, such as the boundary between air and water or oil and water, with their hydrophobic tails oriented away from the aqueous phase. This property is fundamental to their role in emulsification and cleaning.
Neutron reflectometry is a key technique for studying these adsorbed layers. It can determine the thickness and composition of the surfactant monolayer with sub-nanometer resolution. By using this compound, the signal from the surfactant layer can be enhanced, allowing for precise measurement of its surface coverage (area per molecule) and the orientation of the alkyl chains relative to the interface. This information is vital for understanding how surfactants modify interfacial properties.
Development of Isotope-Reinforced Bioactive Molecules and Materials
Isotope reinforcement is a strategy to protect molecules from oxidative damage. A key mechanism of cellular damage is lipid peroxidation, a chain reaction where free radicals attack polyunsaturated fatty acids (PUFAs) in cell membranes. This process is initiated by the abstraction of a hydrogen atom from a susceptible C-H bond.
By replacing these vulnerable hydrogen atoms with deuterium, the resulting C-D bond is significantly stronger due to the kinetic isotope effect. This increased bond strength makes it much harder for free radicals to initiate the peroxidation chain reaction, thereby protecting the molecule and the membrane.
While this compound is a saturated fatty acid and not directly susceptible to peroxidation like PUFAs, its deuterated nature makes it a valuable building block. It can be incorporated into more complex bioactive molecules or used to construct more robust materials, such as liposomes. Liposomes made with deuterated lipids are more resistant to oxidative degradation, which could potentially increase their shelf-life and stability for applications like drug delivery. The selective deuteration at the 2,2-position provides a synthetic handle and a spectroscopic marker for creating and analyzing these next-generation, isotope-reinforced biomaterials.
Fortification against Oxidative Damage in Cellular Systems
Research into the effects of oxidative stress on cellular systems has identified lipid peroxidation as a key mechanism of damage. This process, initiated by reactive oxygen species (ROS), involves the degradation of lipids within cell membranes, leading to cellular injury and contributing to the pathology of numerous diseases. A novel strategy to mitigate this damage involves the use of deuterated lipids.
By replacing hydrogen atoms with deuterium at specific, oxidation-prone positions in lipid molecules, the chemical bonds are strengthened. This "kinetic isotope effect" makes it more difficult for ROS to abstract a hydrogen (or in this case, deuterium) atom, thereby inhibiting the initiation and propagation of the lipid peroxidation chain reaction. nih.gov
While direct studies on this compound are specific, the principle has been demonstrated with deuterated polyunsaturated fatty acids (D-PUFAs). Research has shown that the incorporation of D-PUFAs into cellular membranes can significantly reduce lipid peroxidation and protect cells from oxidative damage. For instance, studies in C. elegans have demonstrated that deuterated fatty acids can prevent the accumulation of lipid peroxides and reduce ROS accumulation, ultimately extending the lifespan of the organism. nih.gov This body of research strongly suggests that this compound, as a deuterated saturated fatty acid, could be investigated for similar protective effects in cellular systems, particularly in contexts where saturated fatty acid oxidation is a contributing factor to cellular damage.
Table 1: Research Findings on Deuterated Fatty Acids and Oxidative Stress
| Research Area | Key Finding | Implication for this compound |
| Inhibition of Lipid Peroxidation | Deuteration at bis-allylic sites of polyunsaturated fatty acids slows down oxidation due to the kinetic isotope effect. nih.gov | Although a saturated fatty acid, deuteration at the 2,2-position could confer resistance to certain oxidative processes. |
| Reduction of Reactive Oxygen Species (ROS) | Dietary supplementation with deuterated polyunsaturated fatty acids in C. elegans led to reduced ROS accumulation. nih.gov | Potential application in cellular models to study the impact of saturated fatty acid oxidation on ROS generation. |
| Extension of Lifespan | The reduction in oxidative stress by deuterated fatty acids was associated with an increased lifespan in C. elegans. nih.gov | Suggests a potential, though yet unexplored, role in mitigating age-related cellular damage. |
Application in Lipid Nanoparticle Systems for Research Purposes
Lipid nanoparticles (LNPs) have emerged as critical platforms for the delivery of therapeutics, including mRNA vaccines. The composition and structure of these LNPs are crucial for their stability and efficacy. Deuterated lipids, including deuterated fatty acids, are playing an increasingly important role in the research and development of these advanced delivery systems.
The substitution of hydrogen with deuterium in lipid components allows researchers to utilize sophisticated analytical techniques to probe the structure and dynamics of LNPs. One such technique is small-angle neutron scattering (SANS). By selectively deuterating specific components of the LNP, such as the lipid tails, researchers can create contrast within the nanoparticle structure, enabling them to determine the arrangement and distribution of different molecules within the LNP. For example, deuterated cholesterol has been used to elucidate the core and shell structure of LNPs and to study their interaction with proteins. ansto.gov.au
Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy benefits from the use of deuterated lipids. The presence of deuterium simplifies the proton NMR spectra, making it easier to analyze the structure and conformation of the lipid components within the nanoparticle. avantiresearch.com
Given that stearic acid and its derivatives are common components of LNPs, this compound serves as a valuable research tool. mdpi.comscispace.comnih.govresearchgate.net Its incorporation into LNP formulations would allow for detailed structural and dynamic studies, providing insights into how these nanoparticles are assembled and how they interact with their biological environment. This knowledge is essential for optimizing the design of LNPs for various research and therapeutic applications.
Table 2: Applications of Deuterated Lipids in Lipid Nanoparticle Research
| Analytical Technique | Role of Deuterated Lipids | Specific Relevance of this compound |
| Small-Angle Neutron Scattering (SANS) | Create contrast to determine the internal structure and component distribution of LNPs. ansto.gov.au | As a deuterated form of a common LNP component, it can be used to study the location and behavior of stearate (B1226849) within the nanoparticle. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Simplify spectra for easier analysis of lipid conformation and dynamics within the LNP. avantiresearch.com | Can provide detailed information on the mobility and interactions of the stearate acyl chain within the lipid bilayer of the nanoparticle. |
Use as a Research Standard and Reference Material
In the field of analytical chemistry, particularly in quantitative analysis using mass spectrometry, stable isotope-labeled compounds are indispensable as internal standards. This compound serves as an ideal internal standard for the accurate quantification of its non-deuterated counterpart, potassium octadecanoate (potassium stearate), and other related fatty acids in complex biological samples.
The principle behind using a stable isotope-labeled internal standard is that it behaves chemically and physically almost identically to the analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to its slightly higher mass, it can be distinguished from the native analyte by the mass spectrometer.
By adding a known amount of this compound to a sample at the beginning of the analytical workflow, any loss of the analyte during extraction or variations in instrument response can be corrected for by monitoring the signal of the deuterated standard. This significantly improves the accuracy and precision of the quantitative results. nih.govresearchgate.net The use of deuterium-labeled internal standards is a well-established practice in metabolomics and lipidomics research.
Table 3: Characteristics of this compound as a Research Standard
| Property | Description | Advantage in Analytical Chemistry |
| Isotopic Labeling | Contains two deuterium atoms at the 2-position of the octadecanoate chain. | Provides a distinct mass difference from the native compound for mass spectrometric detection. |
| Chemical Similarity | Behaves almost identically to non-deuterated potassium octadecanoate in chemical and physical processes. | Ensures that it accurately reflects the behavior of the analyte during sample processing and analysis. |
| Application | Used as an internal standard in quantitative mass spectrometry-based assays. nih.govresearchgate.net | Corrects for variability in sample extraction, recovery, and instrument response, leading to more accurate and reliable measurements. |
Computational and Theoretical Approaches in Conjunction with Deuterated Octadecanoate Studies
Molecular Dynamics (MD) Simulations of Deuterated Lipid Systems
Molecular dynamics (MD) simulations have become an indispensable tool for investigating the structure and dynamics of biomolecular systems, including lipid membranes. libretexts.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions over time. libretexts.org In the context of deuterated lipids, MD simulations serve a dual purpose: they help in the interpretation of complex experimental data and provide predictive insights into molecular behavior that is often inaccessible by experiment alone. springernature.com
Validation of Experimental NMR and Neutron Scattering Data
A critical application of MD simulations is the validation and refinement of experimental results obtained from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering. springernature.com These experimental methods are powerful probes of membrane structure and dynamics, and deuteration is often employed to enhance their sensitivity. aip.orgnih.gov
MD simulations can independently calculate key experimental observables, and agreement between simulated and experimental values lends confidence to both the simulation's force field and the interpretation of the experimental data. nih.gov For instance, deuterium (B1214612) order parameters (SCD), which describe the motional restriction of C-D bonds in the lipid acyl chains and are measured by 2H NMR, can be calculated from simulation trajectories. nih.govnih.gov Strong agreement between simulated and NMR-derived order parameters serves as a crucial validation for the simulation model. nih.gov Similarly, neutron scattering experiments utilize the significant difference in neutron scattering length between hydrogen and deuterium to study membrane structure. aip.orgnih.gov MD simulations can generate scattering length density profiles that can be directly compared with experimental data to refine structural models of the lipid bilayer. nih.govresearchgate.net
| Parameter | Typical Experimental Value (NMR/Neutron Scattering) | Typical MD Simulation Value | Structural Information Provided |
|---|---|---|---|
| Deuterium Order Parameter (SCD) for C2 | ~0.20 | ~0.19 - 0.21 | Acyl chain flexibility near the headgroup |
| Bilayer Thickness (P-P distance) | 4.0 ± 0.2 nm | 4.1 ± 0.1 nm | Overall membrane thickness |
| Area per Lipid | 0.65 ± 0.05 nm2 | 0.64 ± 0.02 nm2 | Lipid packing density |
| Neutron Scattering Length Density (SLD) of Deuterated Tail | ~7 x 10-6 Å-2 | Calculated based on atomic coordinates | Location and distribution of deuterated components |
Prediction of Molecular Conformation, Dynamics, and Intermolecular Interactions
Beyond validating experimental data, MD simulations possess significant predictive power. nih.gov They offer unparalleled atomic-level resolution to explore the conformational landscape of lipids, the dynamics of their motion, and the specifics of their interactions with neighboring molecules, including other lipids, proteins, and solvents. nih.govnih.gov
Simulations can predict the preferred conformations of lipid molecules by analyzing the distribution of dihedral angles along the acyl chains. This provides a more detailed picture of molecular shape than is available from experiments alone. Furthermore, MD can reveal direct, specific interactions between lipids and membrane proteins, helping to elucidate how the lipid environment can regulate protein function. nih.govresearchgate.net In systems containing deuterated species like Potassium octadecanoate-2,2-D2, simulations can detail how the subtle changes in mass and vibrational frequencies due to isotopic substitution might influence local packing and interaction energies within the membrane.
| Predicted Property | MD Simulation Insight | Significance |
|---|---|---|
| Molecular Conformation | Distribution of dihedral angles along the octadecanoate chain. | Defines the 3D shape and packing ability of the lipid. |
| Lipid Dynamics | Lateral diffusion coefficients, rotational correlation times. | Characterizes membrane fluidity and the mobility of its components. |
| Intermolecular Interactions | Hydrogen bonding patterns, van der Waals forces with neighboring lipids/proteins. | Explains the stability and organization of the membrane assembly. |
| Effect of Deuteration | Slight changes in local packing and vibrational dynamics. | Helps interpret subtle differences seen in experiments with deuterated lipids. |
Quantum Mechanical Calculations of Isotopic Effects
The replacement of protium (1H) with deuterium (2H) at the C2 position of potassium octadecanoate introduces a change that is fundamentally quantum mechanical in nature. The increased mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. libretexts.org This difference means that more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step. libretexts.orgwikipedia.org This phenomenon is known as the Kinetic Isotope Effect (KIE). wikipedia.org
Quantum mechanical (QM) calculations are essential for accurately predicting the magnitude of these isotopic effects. By solving the Schrödinger equation for the molecule, QM methods can determine the vibrational frequencies of different bonds with high precision. These frequencies are then used in the context of transition-state theory to calculate the theoretical KIE (kH/kD). nih.gov Studies on other deuterated fatty acids have shown that the KIE can be substantial, particularly in oxidation reactions where hydrogen (or deuterium) abstraction is the rate-limiting step. scispace.com For example, substituting the reactive methylene groups in linoleic and linolenic acids with –CD2– was found to dramatically slow the rate of hydrogen abstraction by a tocopheryl radical. scispace.com These experimental findings, supported by theoretical calculations, highlight the profound impact of site-specific deuteration on chemical reactivity.
| Deuterated Fatty Acid | Position of Deuteration | kH/kD (with 0.5 M α-tocopherol) |
|---|---|---|
| Linoleic Acid | 11,11-D2 | 23.0 ± 2.3 |
| α-Linolenic Acid | 11,11,14,14-D4 | 32.3 ± 3.2 |
| α-Linolenic Acid | 11,11-D2 | ~36 |
| α-Linolenic Acid | 14,14-D2 | ~36 |
Modeling of Spectroscopic Data from Deuterated Compounds
The full potential of spectroscopic techniques is often realized through computational modeling. For deuterated compounds, this synergy is particularly fruitful. The distinct signals from deuterium in NMR or its unique scattering properties in neutron experiments provide specific data points that can be used to construct and validate detailed molecular models. nih.govresearchgate.net
In solid-state 2H NMR, the lineshapes and relaxation times of the deuterium signal provide a wealth of information on both the structure and dynamics of the lipid molecules. researchgate.net Theoretical models, often parameterized using data from MD simulations, are used to interpret these spectra in terms of specific molecular motions, such as rotational diffusion and acyl chain flexing. nih.gov
Similarly, in neutron scattering, the use of specifically deuterated lipids like this compound allows for contrast variation studies. aip.orgresearchgate.net By selectively making parts of the molecule or the surrounding solvent "visible" to neutrons, researchers can determine the precise location and orientation of different molecular segments within the membrane. nih.govnih.gov Computational modeling is crucial for analyzing the resulting scattering patterns to generate a coherent structural picture of the membrane assembly. nih.gov This integrated approach, combining deuteration, spectroscopy, and computation, is essential for building accurate, high-resolution models of lipid membranes. nih.govnih.gov
| Spectroscopic Technique | Key Parameter Modeled | Information Obtained from Modeling |
|---|---|---|
| Solid-State 2H NMR | Quadrupolar splittings, Spin-lattice relaxation times (T1) | Segmental order parameters, rates of molecular motion (e.g., ps to ns timescale). researchgate.net |
| Small-Angle Neutron Scattering (SANS) | Scattering form factor, Scattering Length Density (SLD) profile. nih.gov | Bilayer thickness, area per lipid, location of deuterated labels, lipid domain structure. nih.govmdpi.com |
| Quasielastic Neutron Scattering (QENS) | Dynamic structure factor S(Q,ω) | Lateral diffusion coefficients, localized molecular motions. researchgate.net |
Future Directions and Emerging Research Avenues
Development of Novel and More Efficient Site-Specific Deuteration Strategies
The synthesis of Potassium octadecanoate-2,2-D2, and other site-specifically deuterated lipids, is foundational to their application in research. Future efforts will likely focus on developing more efficient, scalable, and environmentally friendly methods for their production. Current strategies often involve multi-step syntheses that can be time-consuming and may not be suitable for large-scale production.
Emerging strategies that hold promise for the synthesis of α-deuterated carboxylic acids like octadecanoic acid-2,2-D2 include:
Catalytic H/D Exchange: The development of novel catalysts that can facilitate the direct exchange of hydrogen for deuterium (B1214612) at the α-position of carboxylic acids is a key area of research. Ternary catalytic systems and photoredox catalysis are showing potential for achieving high levels of deuteration under mild conditions. Further refinement of these catalysts could lead to highly selective and efficient methods for producing this compound.
Environmentally Friendly Protocols: The use of heavy water (D₂O) as both the deuterium source and solvent offers a greener alternative to traditional organic solvents. Research into optimizing reaction conditions, such as temperature and pressure, in D₂O-based systems will be crucial for developing sustainable manufacturing processes.
Flow Chemistry: Continuous flow reactors can offer significant advantages over batch processes, including improved reaction control, enhanced safety, and easier scalability. Applying flow chemistry to deuteration reactions could streamline the production of this compound and other deuterated lipids.
These advancements will not only make this compound more accessible to the research community but also open up possibilities for the synthesis of a wider range of complex, site-specifically deuterated lipids for various applications.
Integration of Multi-Spectroscopic and Imaging Techniques for Spatiotemporal Studies
The true power of this compound lies in its ability to be tracked and monitored within complex systems. Future research will increasingly rely on the integration of multiple spectroscopic and imaging techniques to gain a comprehensive understanding of its spatiotemporal behavior. By combining the strengths of different methods, researchers can obtain a more complete picture of how this deuterated lipid is incorporated into, and dynamically moves within, biological membranes and other molecular assemblies.
Key techniques and their synergistic potential include:
Raman Spectroscopy and Imaging: Techniques like Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS) microscopy can visualize the distribution of deuterated lipids in living cells with high spatial resolution and chemical specificity. The carbon-deuterium (C-D) bond has a unique vibrational frequency in a "silent" region of the cellular Raman spectrum, allowing for background-free imaging.
NMR Spectroscopy: Solid-state deuterium NMR (²H NMR) is a powerful tool for studying the structure and dynamics of lipid bilayers. By incorporating this compound into model membranes, researchers can gain detailed information about the order and mobility of the lipid acyl chains near the headgroup region.
Mass Spectrometry Imaging (MSI): Techniques such as Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) can provide high-resolution images of the elemental and isotopic composition of a sample. This allows for the precise localization of deuterated molecules within tissues and even subcellular compartments.
By combining these techniques, researchers can, for example, use Raman imaging to track the initial uptake and localization of this compound in a cell, and then use ²H NMR to study its influence on the biophysical properties of the cell membrane. MSI could then be used to map its distribution in a tissue section at a later time point. This multi-modal approach will be critical for elucidating the complex roles of fatty acids in cellular processes.
Advanced Computational Modeling of Complex Deuterated Biological and Material Systems
Computational modeling provides a powerful lens through which to interpret experimental data and to gain insights into the molecular-level interactions of deuterated compounds. Future research will leverage increasingly sophisticated computational methods to model the behavior of this compound in complex environments.
Key areas of development in this field include:
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed, atomistic views of how this compound influences the structure and dynamics of lipid membranes. By incorporating this deuterated lipid into simulated bilayers, researchers can study its effects on membrane thickness, fluidity, and the behavior of embedded proteins.
Development of Accurate Force Fields: The accuracy of MD simulations is highly dependent on the quality of the force fields used to describe the interactions between atoms. Continued development of force fields that are specifically parameterized to accurately reproduce the properties of deuterated lipids, including experimental data from techniques like ²H NMR, will be crucial for generating reliable simulation results.
Quantum Mechanical (QM) Calculations: QM calculations can be used to understand the fundamental effects of deuteration on the electronic structure and vibrational properties of molecules. This information can be used to refine force fields for MD simulations and to interpret spectroscopic data.
Integration with Experimental Data: A key trend in computational modeling is the close integration of simulation with experimental data. For example, data from hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be used to validate and refine computational models of lipid-protein interactions.
By combining these advanced computational approaches, researchers will be able to build highly detailed and predictive models of how this compound behaves in complex biological and material systems, providing insights that are often inaccessible through experiments alone.
Exploration of New Research Applications in Nanoscience and Bionanotechnology
The unique properties of deuterated compounds are increasingly being exploited in the fields of nanoscience and bionanotechnology. This compound, as a deuterated surfactant, has the potential to be a valuable tool in the development of novel nanomaterials and nanomedicines.
Future research in this area could explore:
Deuterated Nanoparticles for Drug Delivery and Imaging: The surfactant properties of this compound could be utilized in the synthesis and stabilization of nanoparticles. These deuterated nanoparticles could then be used as contrast agents for in vivo imaging techniques like deuterium MRI, or as carriers for targeted drug delivery. The deuterium label would provide a non-invasive way to track the biodistribution and pharmacokinetics of the nanoparticles.
Studying the Structure of Lipid Nanoparticles: Lipid nanoparticles are a critical component of many new drug delivery systems, including mRNA vaccines. Neutron scattering techniques, which are highly sensitive to isotopic substitution, can be used to determine the detailed structure of these nanoparticles. Incorporating deuterated lipids like this compound into these formulations can provide crucial information about the arrangement of the different components.
Stable Isotope Tracers in Nanotoxicology: Understanding the fate and potential toxicity of nanomaterials in biological systems is a major area of research. Using stable isotope labeling, including deuteration, is a powerful approach to track and quantify the uptake, distribution, and transformation of nanoparticles in cells and organisms.
The application of this compound in nanoscience and bionanotechnology is a rapidly emerging field with the potential to lead to significant advances in diagnostics, therapeutics, and our understanding of the interactions between nanomaterials and biological systems.
Role in Mechanistic Investigations of Membrane-Active Compounds
The cell membrane is the target for a wide range of drugs and other bioactive molecules. Understanding how these compounds interact with and perturb the lipid bilayer is crucial for drug development and for elucidating their mechanisms of action. Site-specifically deuterated lipids, such as this compound, are invaluable tools for these types of mechanistic investigations.
Future research will likely utilize this compound to:
Probe Drug-Membrane Interactions: By incorporating this compound into model membranes, researchers can use techniques like ²H NMR to study how the presence of a drug molecule affects the order and dynamics of the lipid acyl chains. The deuteration at the C2 position provides a sensitive probe of the membrane interface, a common site of interaction for many drugs.
Elucidate the Mechanism of Membrane-Active Peptides: Many antimicrobial and cell-penetrating peptides exert their effects by interacting with and disrupting the cell membrane. Studying the effects of these peptides on the ²H NMR spectra of membranes containing this compound can provide detailed information about how they alter membrane structure and dynamics.
Investigate Lipid-Protein Interactions: The interactions between membrane proteins and their surrounding lipid environment are critical for their function. By using deuterated lipids in combination with techniques like neutron scattering and NMR, researchers can gain insights into the specific lipid-protein interactions that are necessary for protein folding, stability, and activity.
The use of this compound in these mechanistic studies will continue to provide valuable insights into the fundamental processes that govern the interactions of a wide range of molecules with biological membranes, ultimately aiding in the design of more effective and targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
